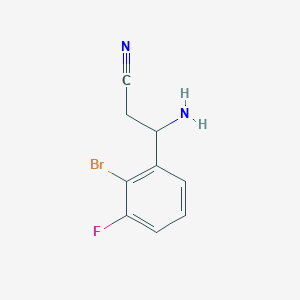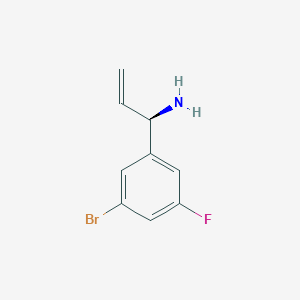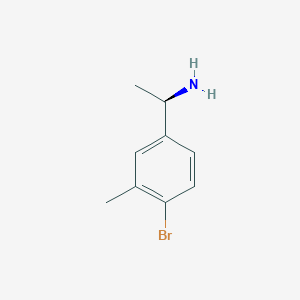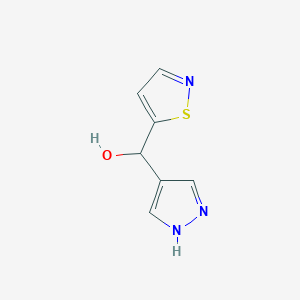
(1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol is a heterocyclic compound that features both pyrazole and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
The synthesis of (1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol typically involves the formation of the pyrazole and thiazole rings followed by their coupling. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring from hydrazines and 1,3-diketones.
Thiazole Formation: Typically involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings via a methanol linker under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
(1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products: Depending on the reaction, products can include oxidized derivatives, reduced alcohols or amines, and substituted aromatic compounds.
Scientific Research Applications
(1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes.
Modulating Receptor Activity: Acting as an agonist or antagonist.
Pathways Involved: Specific pathways depend on the biological context and the target of interest.
Comparison with Similar Compounds
(1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol can be compared with other heterocyclic compounds that contain pyrazole and thiazole rings:
Similar Compounds: (1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methane, (1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)ethanol.
Uniqueness: The presence of both pyrazole and thiazole rings in a single molecule, along with the methanol linker, provides unique chemical properties and potential biological activities.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
1H-pyrazol-4-yl(1,2-thiazol-5-yl)methanol |
InChI |
InChI=1S/C7H7N3OS/c11-7(5-3-8-9-4-5)6-1-2-10-12-6/h1-4,7,11H,(H,8,9) |
InChI Key |
KMLADMCNXYAKBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


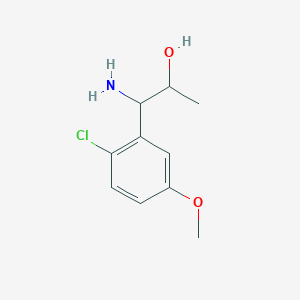
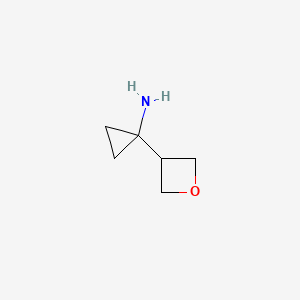

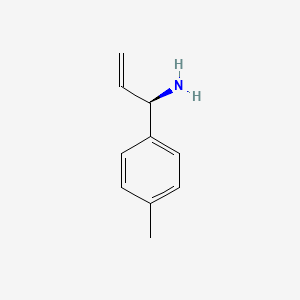
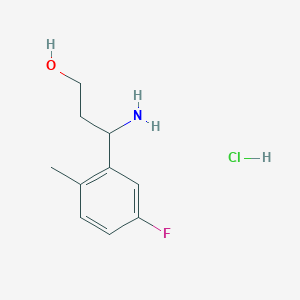
![Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13056673.png)
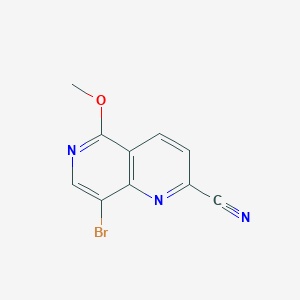
![N-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzenesulfonamide](/img/structure/B13056693.png)
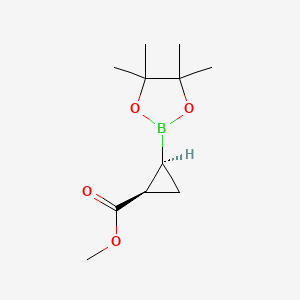
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylbenzoate](/img/structure/B13056708.png)
